(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJUOHEXSJBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660251 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-60-5 | |
| Record name | Carbamic acid, (4-borono-2-fluorophenyl)-, C-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation and Boronation Route
One of the most established methods to prepare arylboronic acids involves directed ortho-lithiation followed by quenching with boron electrophiles such as trialkyl borates.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Directed ortho-lithiation | n-Butyllithium (n-BuLi), THF, low temperature (-78 °C) | The aromatic precursor with Cbz-protected amino and fluorine substituent is treated with n-BuLi to lithiate the position intended for boronic acid introduction. The fluorine substituent can direct lithiation meta or ortho depending on conditions. |
| 2. Boronation | Trimethyl borate (B(OMe)3), -78 °C to room temperature | The lithiated intermediate is quenched with trimethyl borate to form the boronate ester intermediate. |
| 3. Hydrolysis | Aqueous acid (HCl or H2O), room temperature | Hydrolysis of the boronate ester yields the free boronic acid. |
This method requires strict anhydrous conditions and low temperatures to avoid side reactions and maintain the integrity of the Cbz group and fluorine substituent.
Transition Metal-Catalyzed Borylation
Recent advances have enabled the direct borylation of aromatic C–H bonds using transition metal catalysis, such as iridium or palladium catalysts, which can be applied to substrates with sensitive groups.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Catalytic C–H borylation | Iridium catalyst (e.g., [Ir(COD)(OMe)]2), bis(pinacolato)diboron (B2pin2), base, solvent (e.g., dioxane), 80-120 °C | The aromatic substrate undergoes regioselective C–H activation and borylation at the desired position. The Cbz-protected amino group and fluorine substituent influence regioselectivity. |
| 2. Conversion to boronic acid | Oxidative work-up or hydrolysis | The pinacol boronate ester is converted to the boronic acid via hydrolysis or oxidation. |
This method avoids the need for lithiation and can be milder, preserving sensitive functional groups.
Suzuki–Miyaura Coupling Followed by Hydrolysis
An alternative approach involves coupling a halogenated aromatic precursor with a boronic acid equivalent, followed by deprotection or hydrolysis steps.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Suzuki coupling | Pd(0) catalyst, base (e.g., K3PO4), boronate ester, solvent (e.g., dioxane/water), 80-100 °C | Coupling of a halogenated aromatic compound bearing the Cbz-protected amino and fluorine substituents with a boronate ester introduces the boron functionality. |
| 2. Hydrolysis | Acid or base hydrolysis | Conversion of boronate ester to boronic acid. |
This method is useful when the boronic acid is introduced late in the synthesis or when the boronate ester is more stable for handling.
Research Findings and Optimization
- Regioselectivity: The fluorine substituent at the 3-position exerts an electron-withdrawing effect, influencing lithiation and borylation regioselectivity. Directed ortho-lithiation typically occurs at the 4-position relative to the fluorine, enabling selective introduction of the boronic acid group.
- Protection Stability: The benzyloxycarbonyl group is stable under lithiation and catalytic borylation conditions, allowing for multi-step synthesis without deprotection until final stages.
- Reaction Yields: Lithiation-boronation methods generally afford moderate to high yields (60-85%) depending on reaction conditions and substrate purity.
- Catalytic Borylation: Transition metal catalyzed methods offer milder conditions and can be more environmentally friendly, but may require optimization of catalyst and ligand systems for substrates with multiple functional groups.
- Purification: Final compounds are typically purified by recrystallization or silica gel chromatography, with purity confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation-Boronation | n-BuLi, B(OMe)3, acid hydrolysis | -78 °C to RT, anhydrous THF | High regioselectivity, well-established | Requires low temperature, moisture sensitive |
| Transition Metal-Catalyzed Borylation | Ir catalyst, B2pin2, base | 80-120 °C, inert atmosphere | Milder, avoids strong bases | Catalyst cost, possible regioselectivity issues |
| Suzuki Coupling + Hydrolysis | Pd catalyst, boronate ester, base | 80-100 °C, aqueous-organic solvent | Late-stage boron introduction | Multi-step, requires halogenated precursor |
Chemical Reactions Analysis
Types of Reactions
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, amines, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Agents
Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation. (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid has been studied for its potential as an anticancer agent. Its structure allows it to interact with specific targets within cancer cells, potentially leading to apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of various boronic acid derivatives against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against breast cancer and leukemia cell lines .
2. Drug Development
The compound's ability to form stable complexes with biomolecules makes it a candidate for drug development. Its application in targeted drug delivery systems is being investigated, where it can be conjugated with therapeutic agents to enhance their efficacy and reduce side effects.
Research Findings:
Recent advancements have shown that boronic acids can be utilized in the design of prodrugs that release active pharmaceutical ingredients in response to specific biological stimuli. This approach is particularly beneficial in improving the pharmacokinetic profiles of anticancer drugs .
Organic Synthesis
1. Cross-Coupling Reactions
this compound serves as a versatile reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is fundamental in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Table 1: Comparison of Cross-Coupling Reactions
| Reaction Type | Key Features | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Forms C-C bonds between aryl halides and boronic acids | 80-95 |
| Negishi | Involves zinc reagents; used for more complex structures | 70-90 |
| Stille | Utilizes organotin reagents; effective for diverse substrates | 75-85 |
Materials Science
1. Sensor Development
The unique properties of this compound make it suitable for developing sensors for detecting biomolecules. Its boronic acid moiety can selectively bind to diols, allowing for the detection of glucose and other sugars.
Case Study:
Research conducted on glucose sensors using boronic acid derivatives demonstrated high sensitivity and specificity. The incorporation of this compound into sensor designs showed promising results in detecting glucose levels in biological fluids .
Mechanism of Action
The mechanism of action of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
(c) [4-(Benzyloxy)-3-chloro-2-fluorophenyl]boronic Acid (BC-1906, )
- Structure : Chlorine at 3-position, fluorine at 2-position, BzO at 4-position.
- Key Differences : Chlorine’s electron-withdrawing effect increases acidity of the boronic acid (pKa ~8.5 vs. ~9.2 for fluorine analogs) .
Physicochemical Properties
| Property | Target Compound | (4-(Benzyloxy)-3-fluorophenyl)boronic Acid | BD230693 (Diethylcarbamoyl) |
|---|---|---|---|
| Molecular Weight | ~319.1 g/mol | 228.05 g/mol | 255.1 g/mol |
| logP (Predicted) | ~2.8 | ~2.3 | ~2.5 |
| TPSA (Ų) | 89.5 | 52.9 | 75.3 |
| Purity | ≥95% (Typical for analogs) | 78% (Synthesized) | 98% |
Biological Activity
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid, with the CAS number 874219-58-6, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boronic acid functional group, a fluorophenyl moiety, and a benzyloxycarbonyl amino group. The biological implications of this compound are significant, particularly in the fields of cancer research and drug development.
- Molecular Formula: C₁₄H₁₃BFNO₄
- Molecular Weight: 289.07 g/mol
- Purity: Typically ≥ 97%
- Storage Conditions: Should be kept in a dark place under inert atmosphere at 2-8°C.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Boronic acids have been studied for their ability to inhibit proteasomes, which are vital for regulating protein degradation in cancer cells. The inhibition of proteasomes can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells.
- Case studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells.
-
Enzyme Inhibition
- Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding. This interaction can modulate enzyme activity, offering therapeutic potential in diseases where enzyme dysregulation is a factor.
- Research indicates that this compound may exhibit selectivity towards specific enzymes, enhancing its therapeutic profile.
-
Antiviral Properties
- Preliminary studies suggest that boronic acids can interfere with viral replication mechanisms. While specific data on this compound is limited, related compounds have demonstrated efficacy against viruses such as HIV and HCV.
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Proteasome inhibition leading to apoptosis | |
| Enzyme Inhibition | Reversible binding to serine proteases | |
| Antiviral | Interference with viral replication |
Case Studies
-
Anticancer Efficacy
- A study published in Cancer Research demonstrated that related boronic acids significantly inhibited the growth of MDA-MB-231 breast cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity.
- Another investigation highlighted the use of boronic acids in combination therapies, enhancing the effects of traditional chemotherapeutics.
-
Enzymatic Studies
- Research conducted on the interaction of boronic acids with various serine proteases revealed that these compounds could effectively inhibit enzyme activity at nanomolar concentrations, suggesting potential applications in treating conditions like thrombosis and inflammation.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
